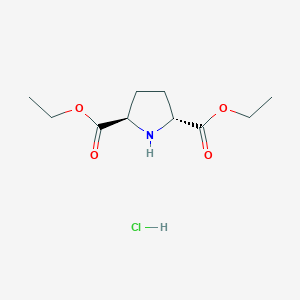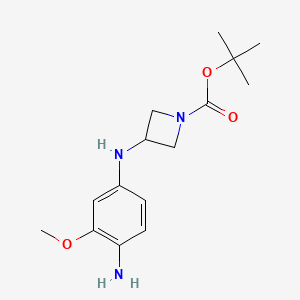
4-(4-Bromophenyl)pyridin-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)pyridin-3-amine was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The InChI code for this compound is 1S/C11H9BrN2/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8,14H .Physical And Chemical Properties Analysis
The physical form of 4-(4-Bromophenyl)pyridin-3-amine is a white to brown solid . It has a molecular weight of 249.11 . The storage temperature is +4°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide was used to synthesize ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. This compound served as a starting material for the synthesis of several thio-substituted ethyl nicotinate derivatives, which further underwent cyclization to form thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These synthesized compounds were screened for their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Kinetics and Mechanism in Reactions
4-(4-Bromophenyl)pyridin-3-amine derivatives were used in studies exploring the kinetics and mechanisms of various reactions. These studies include the aminolysis and pyridinolysis of O-aryl S-(4-nitrophenyl) thiocarbonates and alkyl aryl thionocarbonates in aqueous ethanol. The investigations focused on understanding the reaction rates, the order of reactions, and the involvement of intermediates in the reaction pathways (Castro, Aliaga, & Santos, 2008), (Castro, Cubillos, Santos, & Téllez, 1997).
Synthesis of Novel Pyridine-Based Derivatives
4-(4-Bromophenyl)pyridin-3-amine was utilized in the synthesis of novel pyridine derivatives through the Suzuki cross-coupling reaction. Density functional theory (DFT) studies were conducted on these derivatives, leading to insights into potential applications in chiral dopants for liquid crystals and biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Catalyst Systems in Amination Reactions
The compound played a role in the development of efficient catalyst systems for palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This research contributed to advancements in catalytic amination, enhancing the efficiency and scope of these chemical reactions (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPCIIQWPFUSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B1404276.png)

